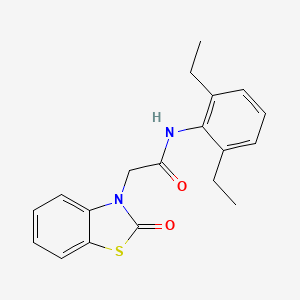![molecular formula C22H29N3O B5554856 2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)
2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a broader class of chemicals characterized by the presence of piperazine and acetamide groups. These groups are often explored for their potential biological activities and applications in developing therapeutic agents. Research in this area focuses on synthesizing novel derivatives and evaluating their chemical and physical properties for various applications, including potential medicinal uses.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions starting from simple precursors. Techniques include the stepwise construction of the piperazine ring and subsequent modifications to introduce specific functional groups. For example, the synthesis of cyclic dipeptides using the construction of the piperazine-2,5-dione ring from simple precursors showcases the complexity and versatility of these synthesis methods (Acosta Quintero et al., 2018).
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography or NMR spectroscopy, provides insights into the three-dimensional configuration of these compounds. This analysis is crucial for understanding the compound's chemical behavior and interaction with biological targets. For example, studies on the crystal structure of similar compounds reveal how specific substitutions on the piperazine ring or the acetamide group influence molecular conformation and potential intermolecular interactions (Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of compounds containing piperazine and acetamide groups can be influenced by various factors, including the nature of substituents and the molecular environment. These compounds participate in a range of chemical reactions, offering a basis for further chemical modifications and the synthesis of derivatives with desired properties.
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are essential for understanding the compound's behavior in different environments. These properties are determined through various analytical techniques and have significant implications for the compound's applicability in research and industry.
Chemical Properties Analysis
The chemical properties, including acidity/basicity (pKa), reactivity, and the presence of functional groups, dictate the compound's interactions and its potential biological activity. For instance, the pKa values of newly synthesized derivatives provide insight into their ionization states at physiological pH, influencing their solubility and absorption characteristics (Duran & Canbaz, 2013).
科学的研究の応用
PET Imaging and Neurokinin(1) Receptor Investigation
A significant application of this compound, specifically [11C]R116301, is in positron emission tomography (PET) imaging for the investigation of central neurokinin(1) (NK1) receptors. This compound was prepared and evaluated as a potential PET ligand, showing promising results in the visualization of NK1 receptors in vivo. The study demonstrated preferential accumulation of radioactivity in specific brain regions in gerbils, indicating its potential for neuroscientific research (Van der Mey et al., 2005).
Applications in Pesticide Research
Another application is in the field of pesticides. N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share structural similarities with the compound , have been characterized by X-ray powder diffraction, indicating their potential as pesticides. These derivatives were studied for their physicochemical properties, which is crucial in the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Development of Biological Screening Agents
This compound and its derivatives have also been explored for various biological activities. For instance, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) were synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some showed significant biological activities, highlighting their potential as screening agents in pharmacological research (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Synthesis Process Development
There's also research focused on the synthesis processes of related compounds, which is crucial for scaling up production for research or therapeutic use. For example, a practical process to make N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide is described, which is important for making such compounds more accessible for further research and development (Guillaume et al., 2003).
Drug Development and Analysis
Furthermore, there's ongoing research in the context of drug development, where similar compounds are being investigated for their potential therapeutic applications, as well as their metabolism and interaction with biological systems. This includes studies on the metabolism of Lu AA21004, a novel antidepressant, in which similar compounds are used as reference points (Hvenegaard et al., 2012).
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17-4-5-18(2)20(14-17)15-22(26)23-16-19-6-8-21(9-7-19)25-12-10-24(3)11-13-25/h4-9,14H,10-13,15-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFUGDCCERVJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)


![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)
![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)
![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)


![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)
![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)